molecular formula C26H24N2O6S B12162964 methyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12162964
M. Wt: 492.5 g/mol
InChI Key: FVZPWILAZYICTC-XUTLUUPISA-N
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Description

Methyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core thiazole structure, followed by the introduction of the pyrrole and benzoyl groups. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a pharmaceutical agent, either as a drug itself or as a precursor to other drugs.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and thereby affecting biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyrrole derivatives, such as:

  • Thiazole-4-carboxylate derivatives
  • Pyrrole-2-carboxylate derivatives

Uniqueness

What sets methyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate apart is its combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

methyl 2-[(3E)-3-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H24N2O6S/c1-13-6-8-16(9-7-13)20-19(21(29)18-11-10-17(33-4)12-14(18)2)22(30)24(31)28(20)26-27-15(3)23(35-26)25(32)34-5/h6-12,20,29H,1-5H3/b21-19+

InChI Key

FVZPWILAZYICTC-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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